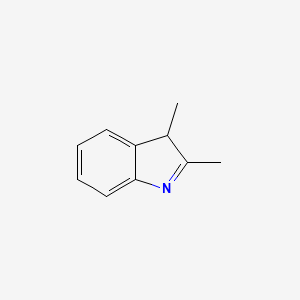

2,3-Dimethyl-3H-indole

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Chemistry Research

The story of the indole nucleus is deeply rooted in the history of organic chemistry, beginning with the study of the dye indigo (B80030). wikipedia.org The name "indole" itself is a combination of "indigo" and "oleum," derived from its initial isolation from the treatment of indigo dye. biocrates.com In 1866, the celebrated German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.org

The significance of the indole scaffold rapidly grew beyond the dye industry. By the 1930s, researchers recognized its presence as a core structural component in a vast array of biologically important molecules. wikipedia.org This includes the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin (indole-3-acetic acid). wikipedia.org The indole nucleus is also central to a large class of natural products known as indole alkaloids, which exhibit a wide range of physiological activities. wikipedia.org

This prevalence in nature has established the indole ring system as a "privileged scaffold" in medicinal chemistry. mdpi.comijpsr.combohrium.com Its unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows for diverse chemical modifications, making it a versatile building block for the synthesis of new therapeutic agents. mdpi.comcreative-proteomics.com The development of synthetic methodologies, most notably the Fischer indole synthesis discovered in 1883, provided chemists with a reliable tool to construct substituted indoles, further cementing the indole nucleus as a cornerstone of heterocyclic chemistry research. wikipedia.orgcreative-proteomics.comwikipedia.org

Evolution of Research Perspectives on 2,3-Dimethyl-3H-indole and its Derivatives

Research on this compound, also known as 2,3-dimethylindolenine, has evolved from foundational synthesis to the exploration of its derivatives for a range of specialized applications. The Fischer indole synthesis is a classic and efficient method for preparing the common isomer, 2,3-dimethyl-1H-indole, by reacting phenylhydrazine (B124118) with 2-butanone (B6335102). researchgate.netrsc.orgrsc.org

Early research often focused on the fundamental reactivity and properties of the core structure. For instance, studies investigated the autoxidation of 2,3-dimethylindole (B146702), which was found to produce a dimeric product through the intermediacy of 2,3-dimethyl-3-hydroxy-3H-indole. rsc.org This highlighted the reactivity at the 3-position and the interplay between the 1H- and 3H-isomeric forms.

More recent research has shifted towards synthesizing and evaluating a wide array of derivatives for specific functions. A significant area of investigation is their potential in medicinal chemistry. researchgate.net Studies have reported the synthesis of various substituted 2,3-dimethylindoles and their evaluation for cytotoxic activity against several human cancer cell lines, with some derivatives showing promising results. researchgate.netepa.gov For example, 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole have exhibited notable activity against lung and pancreas carcinoma cell lines. researchgate.net

The this compound scaffold also serves as a versatile building block for more complex molecules. Researchers have used it to create:

pH-sensitive fluorescent probes for bioimaging in living cells, demonstrating its utility in developing advanced diagnostic tools. nih.gov

Styryl derivatives investigated for their potential as anticancer agents and pH sensors. google.com

Precursors for indolines , with recent work focusing on the enantioselective synthesis of 2-aryl-3,3-disubstituted indolines from 3H-indoles through deracemization processes. acs.org

Anti-influenza agents , such as 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole, which has been shown to inhibit influenza A virus replication. plos.org

This evolution in research demonstrates a clear trajectory from understanding the basic chemistry of this compound to harnessing its structural features to build complex, functional molecules for therapeutic and diagnostic purposes.

Structural Isomerism and Tautomerism in 2,3-Dimethylindole Systems

The 2,3-dimethylindole system provides a clear example of both structural isomerism and tautomerism, fundamental concepts in organic chemistry. Structural isomers are compounds with the same molecular formula but different atomic connectivity. nih.gov this compound (the indolenine form) and 2,3-dimethyl-1H-indole are structural isomers and, more specifically, tautomers. nih.govreddit.com

Tautomerism is a specific type of isomerism involving the migration of a proton, accompanied by a shift in double bonds. The interconversion between the 1H- and 3H- forms of indole is an example of prototropic tautomerism. csic.esresearchgate.net

1H-Indole Form : This tautomer has a hydrogen atom on the nitrogen (position 1). It is generally the more stable and common form because its structure allows the bicyclic system to be fully aromatic, satisfying Hückel's rule with a 10 π-electron system. reddit.com

3H-Indole (Indolenine) Form : This tautomer has the mobile hydrogen at the C3 carbon, resulting in a C=N double bond (an imine) within the five-membered ring. This disrupts the aromaticity of the pyrrole ring portion of the molecule. nih.govreddit.com

The equilibrium between these two tautomers heavily favors the aromatic 1H-indole. However, the 3H-indole form can be a key reactive intermediate in certain reactions. For example, the synthesis of 3-substituted indoles can proceed through the in situ generation of a highly reactive 2-alkylideneindolenine (a 3H-indole derivative). nih.gov Furthermore, the tautomerization process itself can be harnessed; triphenylboron has been shown to induce the tautomerization from a 1H-indole to a 3H-indole to create novel organoboron compounds for organic light-emitting diodes (OLEDs). rsc.org

Beyond the fundamental 1H/3H tautomerism, research has identified other related isomers and derivatives. For example, the unstable 1-hydroxy-2,3-dimethylindole was found to rapidly oxidize in air to form its stable N-oxide derivative, 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. researchgate.net This highlights the complex reactivity and multiple isomeric forms accessible within the substituted dimethylindole system.

Data Tables

Table 1: Research on Selected this compound Derivatives

| Derivative Name | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| 2,3-dimethyl-1H-indole | Cytotoxic Activity | Showed promising activity against lung and pancreas carcinoma cell lines. | researchgate.net |

| 5-fluoro-2,3-dimethyl-1H-indole | Cytotoxic Activity | Exhibited notable activity against lung and pancreas carcinoma cell lines. | researchgate.net |

| 2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indole | Bioimaging | Acts as a two-photon fluorescent probe for pH sensing in living cells. | nih.gov |

| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Antiviral Research | Inhibits influenza A virus replication and suppresses host immune response activation. | plos.org |

| 2-phenyl-3,3-dimethyl-3H-indole | Asymmetric Synthesis | Used as a substrate for the enantioselective synthesis of chiral indolines. | acs.org |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-hydroxy-2,3-dimethylindole |

| 2,3-dimethyl-1H-indole |

| 2,3-dimethyl-3-hydroxy-3H-indole |

| This compound |

| 2-aryl-3,3-disubstituted indolines |

| 2-butanone |

| 3-hydroxy-2,3-dimethyl-3H-indole N-oxide |

| 5-fluoro-2,3-dimethyl-1H-indole |

| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole |

| Auxin (indole-3-acetic acid) |

| Indigo |

| Indole |

| Indolenine |

| Isatin |

| Oxindole |

| Phenylhydrazine |

| Serotonin |

| Triphenylboron |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-3H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKQWMXNMCDOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NC2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethyl 3h Indole and Its Precursors/analogs

Fischer Indole (B1671886) Synthesis: Mechanistic Investigations and Optimized Conditions

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used and reliable methods for preparing indoles. wikipedia.orgnih.govbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound—in the case of 2,3-dimethylindole (B146702), phenylhydrazine (B124118) and butan-2-one (methyl ethyl ketone). rsc.orgresearchgate.net

The generally accepted mechanism, proposed by Robinson, begins with the formation of a phenylhydrazone from the condensation of phenylhydrazine and a ketone. nih.govalfa-chemistry.com This intermediate then tautomerizes to its enamine form. byjus.comalfa-chemistry.com Under acidic conditions, the enamine is protonated and subsequently undergoes a springerprofessional.despringerprofessional.de-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate. nih.govbyjus.com This intermediate rearomatizes, and the resulting aminoacetal-like structure cyclizes with the elimination of an ammonia (B1221849) molecule to yield the final indole product. wikipedia.orgnih.gov Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. nih.gov

For the synthesis of 2,3-dimethylindole, the reaction can be performed as a one-pot synthesis without the need to isolate the intermediate phenylhydrazone. thermofisher.com A microwave-promoted approach has been shown to significantly accelerate the reaction between phenylhydrazine hydrochloride and butanone, achieving the synthesis of 2,3-dimethylindole in under 15 minutes. rsc.org

Table 1: Optimized Conditions for 2,3-Dimethylindole Synthesis via Fischer Indolization

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Butan-2-one | Boron trifluoride etherate / Ethanol | Reflux | 90% | researchgate.net |

| Phenylhydrazine hydrochloride, Butan-2-one | THF | Microwave, 150 °C, 10 min | High | rsc.org |

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, influencing reaction rates and yields. nih.govmdpi.com A wide variety of both Brønsted and Lewis acids have been successfully employed. tcichemicals.com

Brønsted acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH). wikipedia.orgnih.govtestbook.com Acetic acid is also frequently used, sometimes serving as both a catalyst and a solvent. nih.govmdpi.com

Lewis acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are also effective catalysts for this transformation. wikipedia.orgnih.govtestbook.com Boron trifluoride etherate has been specifically reported as a highly efficient catalyst for the synthesis of 2,3-dimethyl-1H-indole from phenylhydrazine and butan-2-one, affording a 90% yield. researchgate.net

Novel catalytic systems, such as SO₃H-functionalized ionic liquids in water, have also been developed to provide a more environmentally benign approach to the Fischer indole synthesis. sci-hub.se

The nature and position of substituents on both the arylhydrazine and the carbonyl component can significantly impact the outcome of the Fischer indole synthesis. nih.gov

When using unsymmetrical ketones like butan-2-one, there is the potential for the formation of two different regioisomeric enamine intermediates, which could lead to two different indole products. However, the reaction with phenylhydrazine typically yields 2,3-dimethylindole as the major product. The regioselectivity is dependent on factors such as the acidity of the medium and steric effects. thermofisher.com

Substituents on the phenylhydrazine ring also play a crucial role. A study investigating the synthesis of substituted 3H-indoles (indolenines) found that the electronic properties of the substituent affect the reaction. nih.gov Electron-donating groups, such as a methyl group on the phenyl ring, can increase the electron density of the ring, which facilitates the key springerprofessional.despringerprofessional.de-sigmatropic rearrangement step and generally increases the reaction rate. nih.govyoutube.com Conversely, strong electron-withdrawing groups, like a nitro group, can hinder the reaction. nih.gov For instance, the reaction of o- and p-nitrophenylhydrazines with isopropyl methyl ketone in acetic acid was unsuccessful, requiring the addition of HCl to proceed. nih.govmdpi.com

Table 2: Effect of Phenylhydrazine Substituents on Indolenine Synthesis

| Phenylhydrazine Substituent | Ketone | Catalyst/Solvent | Outcome | Reference |

|---|---|---|---|---|

| o-methyl, m-methyl | Isopropyl methyl ketone | Acetic Acid | High yield of corresponding methyl-indolenines | nih.govmdpi.com |

| o-nitro, p-nitro | Isopropyl methyl ketone | Acetic Acid | No reaction | nih.govmdpi.com |

Alternative Synthetic Routes to 2,3-Dimethylindole and Related Indolenines

While the Fischer synthesis is a cornerstone of indole chemistry, several alternative methods have been developed for the construction of the 2,3-dimethylindole and indolenine frameworks, often offering different substrate scopes or milder reaction conditions.

Intramolecular cyclization of suitably substituted anilines provides a direct route to the indole core. An effective method for preparing 3-methyl-2-ethylindole and 2,4-dimethylquinoline (B72138) involves the intramolecular cyclization of N-(1-methyl-2-butenyl)aniline and 2-(1-methyl-2-butenyl)aniline, respectively, using a palladium chloride catalyst. researchgate.net

Another strategy involves a three-step sequence starting from N-substituted 2-alkenylanilines. mdpi.com This method features an initial oxidation of the alkene to an epoxide, followed by an intramolecular cyclization of the nitrogen atom onto the epoxide. The final step is an acid-catalyzed elimination of water, which aromatizes the newly formed ring to yield the indole derivative. mdpi.com This cascade process avoids the high temperatures and strong acids sometimes required for the Fischer synthesis. mdpi.com

Modern transition-metal catalysis has introduced powerful methods for indole synthesis. The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Palladium-catalyzed annulation reactions offer another versatile approach. For example, 2,3-disubstituted indoles can be synthesized via the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a palladium acetate (B1210297) catalyst. rsc.org Another palladium-catalyzed method achieves the synthesis of 2,3-dialkylindoles from ortho-alkenylisocyanobenzenes through a unique 1,2-migratory addition of an alkylpalladium species to an aldimine intermediate. researchgate.net Furthermore, direct C3-allylation of 2,3-disubstituted indoles can be achieved using a palladium catalyst with phosphine (B1218219) ligands, providing access to 3,3-disubstituted indolenines. nih.gov

Beyond palladium, other metals like copper and cobalt have also been used to catalyze the synthesis of indoles from various precursors. mdpi.com

Electrochemical methods represent a green and sustainable strategy for the synthesis and functionalization of indole derivatives. springerprofessional.de These techniques often operate under mild, oxidant-free conditions, using electrons as traceless reagents. acs.orgrsc.org

A primary application in this context is the dearomatization of indoles to produce indoline (B122111) and indolenine structures. acs.orgamazonaws.com The process typically involves the anodic oxidation of the indole ring to form a radical cation intermediate. rsc.orgamazonaws.com This reactive species can then undergo various transformations, including intramolecular cyclization or intermolecular reactions with nucleophiles, leading to functionalized, non-aromatic products like spirocyclic indolines. acs.orgacs.org

For instance, an electrochemical protocol has been developed for the dearomatization of indoles by introducing fluorine-containing groups, yielding trifluoromethylated 3,3-spiroindolines. acs.orgnih.gov Similarly, manganese-mediated electrochemical dearomatization allows for the synthesis of azido-containing spirocyclic indolines. acs.org These methods provide a direct route to C3-quaternary indolenine-type structures, which are valuable intermediates in organic synthesis. nih.gov The selectivity of these electrochemical reactions can sometimes be controlled by the choice of anode material, allowing for tunable access to different 2,3-difunctionalized oxindole (B195798) derivatives. rsc.org

Regioselective and Chemoselective Synthesis Approaches

The precise control of substituent placement is a cornerstone of modern organic synthesis, making regioselective and chemoselective strategies highly valuable. In the context of 3H-indoles and their derivatives, achieving specific substitution patterns, such as the 2,3-dimethyl configuration, requires methodologies that can differentiate between multiple reactive sites or functional groups. Research has focused on various catalytic and non-catalytic systems to direct the outcomes of cyclization and functionalization reactions, ensuring the desired isomer is formed preferentially.

One of the most fundamental methods for synthesizing indole rings is the Fischer indole synthesis, where the regioselectivity is a critical aspect of the reaction's outcome. nih.govacs.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, derived from a phenylhydrazine and a ketone or aldehyde. nih.gov The structure of the ketone precursor directly influences the substitution pattern of the final indole product. For instance, the reaction of phenylhydrazine with isopropyl methyl ketone under acidic conditions is a known route to produce 2,3,3-trimethyl-5-nitroindolenine (a 3H-indole analog), although yields can be low under certain reflux conditions due to product instability. nih.gov Computational studies have shown that the regiochemical outcome of the Fischer indolization is determined by the energetics of the key nih.govnih.gov-sigmatropic rearrangement step. nih.govacs.org The formation of the thermodynamically favored indole regioisomer proceeds through the most stable transition state, while alternative pathways may be energetically disfavored, leading to decomposition products instead of the other possible isomer. nih.gov

Transition metal catalysis offers a powerful and versatile platform for the regioselective construction of 2,3-disubstituted indoles. The Larock indole synthesis, a palladium-catalyzed annulation of 2-iodoanilines with disubstituted alkynes, is a prominent example. nih.gov The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the substituents on the alkyne. A notable strategy to control the regiochemistry involves using silyl-substituted alkynes. The bulky silyl (B83357) group acts as a "phantom" directing group, forcing the annulation to occur in a specific orientation to yield 2-silyl-3-substituted indoles with excellent regioselectivity. nih.gov The silyl group can subsequently be removed or used as a handle for further chemical transformations. nih.gov Similarly, rhodium-catalyzed and other palladium-catalyzed methods have been developed for the regioselective preparation of 2,3-disubstituted indoles from substrates like nitrones and alkynes or through cascade processes involving isocyanide insertion. thieme-connect.com

More recent advancements have explored metal-free conditions for achieving high regioselectivity. A novel strategy mediated by Brønsted acids enables the synthesis of 2,3-disubstituted indoles from the reaction of α-hydroxyketones with o-aminoaryl ketones. nih.gov This process operates through an interrupted Heyns rearrangement, involving a C-C bond cleavage and leading to the desired products in excellent yields with specific regiochemical control. nih.gov Another classic approach involves the cyclization of N-butenylaniline using polyphosphoric acid as a catalyst. Heating this substrate promotes an intramolecular cyclization that yields 2,3-dimethylindole, the more stable tautomer of 2,3-dimethyl-3H-indole. google.com This method is straightforward and produces the target scaffold in good yields. google.com

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. Facile and efficient syntheses of polysubstituted indoles have been developed using an electrophilic activation strategy that demonstrates high chemoselectivity. nih.gov By using reagents like triflic anhydride (B1165640) (Tf2O) or triflic acid (TfOH), intramolecular cyclodehydration can be controlled to predictably form valuable indole structures, highlighting the mild reaction conditions and excellent yields achievable with this protocol. nih.gov

The following table summarizes various regioselective and chemoselective approaches relevant to the synthesis of 2,3-disubstituted indoles and their analogs.

Interactive Data Table: Regioselective and Chemoselective Synthesis of Indole Derivatives

| Methodology | Reactants | Reagents/Catalyst & Conditions | Product(s) | Key Findings on Selectivity |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone | Acetic acid, Hydrochloric acid; Reflux | 2,3,3-Trimethyl-5-nitroindolenine | Regioselectivity is governed by the ketone structure; the reaction forms a single regioisomer, but can lead to decomposition products. nih.govnih.gov |

| Larock Indole Synthesis | Substituted 2-iodoanilines, Alkynyldimethylsilyl tert-butyl ether | Pd-catalyst | 2-Silyl-3-substituted indoles | Excellent regioselectivity is achieved due to the bulky silyl group directing the annulation. The silyl group can be removed later. nih.gov |

| Rhodium-Catalyzed Synthesis | Nitrones, Symmetrical alkynes | Rhodium catalyst | 2,3-Disubstituted indoles | The catalytic system demonstrates tolerance for various functional groups, enabling the regioselective preparation of diverse indoles. thieme-connect.com |

| Brønsted Acid-Mediated Synthesis | α-Hydroxyketones, o-Aminoaryl ketones | Brønsted acid | 2,3-Disubstituted indoles | A metal-free, operationally simple method that proceeds with high regioselectivity via an interrupted Heyns rearrangement and C-C bond cleavage. nih.gov |

| Polyphosphoric Acid Cyclization | N-butenylaniline | Polyphosphoric acid; Heat (100°C to 300°C) | 2,3-Dimethylindole | A direct and inexpensive method where intramolecular cyclization occurs regioselectively to give the desired product. google.com |

| Electrophilic Activation | α-Arylamino-β-hydroxy-2-enamides | Triflic anhydride (Tf2O) or Triflic acid (TfOH) | Polysubstituted indoles | The choice of reagent controls the chemoselectivity in the intramolecular cyclodehydration, providing a predictable route to indoles. nih.gov |

Reaction Mechanisms and Chemical Transformations of 2,3 Dimethyl 3h Indole

Oxidative Processes and Reactivity

The oxidation of 2,3-dimethyl-3H-indole and its tautomer, 2,3-dimethylindole (B146702), is a facile process that leads to a range of products depending on the oxidizing agent and reaction conditions. These transformations are of significant interest due to their relevance in both synthetic chemistry and biological systems.

The oxidation of 2,3-dimethylindole by peroxoanions, such as peroxodiphosphoric (PDP) and peroxomonophosphoric (PMP) acids, proceeds through a mechanism involving an initial electrophilic attack. rsc.orgscispace.com Kinetic studies in sulfuric acid and methanol-water solutions have elucidated a multi-step process. rsc.org The reaction is initiated by the electrophilic attack of the peroxide bond at the electron-rich C-3 position of the indole (B1671886) ring. This leads to the formation of an indolenine intermediate. rsc.orgscispace.com Subsequent steps involve a second attack by a peroxo species on the enaminic tautomer of this intermediate, followed by hydrolysis to yield 3-methylindole-2-carbaldehyde. rsc.orgscispace.com

The specific active species involved in the oxidation process are dependent on the acidity of the medium. For instance, neutral H₄P₂O₈ and the cationic H₄PO₅⁺ have been identified as the primary active species in the oxidations with PDP and PMP, respectively. rsc.org This highlights the role of the reaction environment in dictating the nature of the oxidizing agent and, consequently, the reaction pathway.

2,3-Dimethylindole is susceptible to autoxidation, a process that can lead to the formation of dimeric structures. researchgate.netrsc.org The autoxidation of 2,3-dimethylindole can result in the formation of an oxidized dimer. researchgate.netrsc.org A key intermediate in this process is the 3-hydroperoxyindolenine, which can be isolated in some cases. researchgate.net This hydroperoxide can then undergo further reactions, including dimerization. rsc.orgcdnsciencepub.com

One of the identified dimeric products is 3,3a,4,8b-tetrahydro-3′,3a,8b-trimethylsopiro-[2H-furo[3,2-b]indole-2,2′-indoline]-3′-ol. rsc.org This product has been characterized using various spectroscopic techniques and chemical evidence. rsc.org The formation of this dimer can also occur through the dimerization of 2,3-dimethyl-3-hydroxy-3H-indole. rsc.org The autoxidation of related 2,3-dialkylindoles also proceeds through similar pathways, often yielding hydroperoxides or subsequent rearrangement products like o-acylaminoketones. researchgate.net

The autoxidation of 3,3′-dimethyl-2,2′-bi-indolyl, a related compound, also proceeds via a 3-hydroperoxy intermediate to form 3-methyl-2-(3-methylindol-2-yl)-3H-indol-3-ol. rsc.org Further autoxidation can lead to ring-opened products such as N,N′-bis-(2-acetylphenyl)oxamide. rsc.org

The nitrogen atom in the 3H-indole ring system can be oxidized to form N-oxides. These N-oxides are reactive intermediates that can participate in various cycloaddition reactions. hku.hk 2,3,3-Trisubstituted 3H-indole N-oxides have been shown to react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate (MP) to yield a variety of adducts. hku.hk The nature of the substituent at the C-2 position influences the reaction pathway, leading to the formation of different heterocyclic systems such as pyrido[1,2-a]indoles and azepino[1,2-a]indoles. hku.hk

Hydroxyindoles, specifically 3-hydroxy-2,3-dimethylindolenine, are also key intermediates in the oxidation of 2,3-dimethylindole. This intermediate can dimerize to form a stable product. cdnsciencepub.com The structure of this dimer has been confirmed through chemical and spectroscopic evidence, including studies with its hexadeutero analog. cdnsciencepub.com The formation of this dimer is a notable feature of indole oxidation chemistry and can occur under various conditions, including peroxide-catalyzed oxidation and catalytic oxygenation-reduction. cdnsciencepub.com

Electrophilic Aromatic Substitution Reactions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net Due to the delocalization of the nitrogen lone pair electrons, the pyrrole (B145914) ring is significantly activated towards electrophiles. researchgate.net In unsubstituted indoles, the C-3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. researchgate.netnih.gov However, in 2,3-disubstituted indoles like 2,3-dimethylindole, the substitution pattern directs the electrophilic attack to other positions.

When the C-3 position is blocked, electrophilic substitution can occur at the C-2 position, often proceeding through a 3,3-disubstituted 3H-indole intermediate which then rearranges. bhu.ac.in The benzene (B151609) ring of the indole nucleus can also undergo electrophilic substitution, particularly when the pyrrole ring is deactivated by electron-withdrawing groups. bhu.ac.in The reactivity of the benzene ring positions generally follows the order 6 > 4 > 5 > 7. bhu.ac.in

Alkylation and Acylation Reactions

The introduction of alkyl and acyl groups onto the indole nucleus is a fundamental transformation in organic synthesis. These reactions, often falling under the category of Friedel-Crafts reactions, provide a direct method for carbon-carbon bond formation. mdpi.comlibretexts.org

Alkylation: The alkylation of indoles can be achieved using various alkylating agents and catalysts. mdpi.com For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles has been successfully performed in aqueous media. mdpi.com While the C-3 position is the typical site for alkylation in unsubstituted indoles, the presence of substituents at C-2 and C-3 in 2,3-dimethylindole would direct alkylation to either the nitrogen atom or the benzene ring, depending on the reaction conditions. The alkylation of 3-alkylindoles at the C-2 position has been achieved using unactivated alkenes with an acid catalyst. frontiersin.org

It is important to note that Friedel-Crafts alkylations can be complicated by issues such as polyalkylation and carbocation rearrangements, especially when using primary alkyl halides. libretexts.org Furthermore, the reaction is generally not successful with strongly deactivated aromatic rings or those containing amino substituents that can react with the Lewis acid catalyst. libretexts.orglibretexts.org

Acylation: Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org This reaction proceeds through an acylium ion intermediate. Unlike alkylation, acylation deactivates the aromatic ring, thus preventing further substitution reactions. libretexts.orglibretexts.org For 2,3-dimethylindole, acylation would likely occur on the benzene portion of the molecule.

Vilsmeier-Haack Formylation and Subsequent Cyclization Reactions

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org

In the case of 2,3,3-trimethyl-3H-indole, a close analog of this compound, the Vilsmeier-Haack reaction leads to double formylation of the C-2 methyl group, resulting in the formation of a malondialdehyde derivative. sid.ir This transformation highlights the reactivity of the methyl group at the C-2 position of the 3H-indole ring system. The resulting indol-2-ylidenemalondialdehydes are valuable synthetic intermediates. sid.ir

Rearrangement Reactions

The 3H-indole skeleton is prone to rearrangement reactions, typically under acidic conditions, which lead to the formation of more thermodynamically stable aromatic indole structures. The most prominent of these is the Plancher rearrangement.

The Plancher rearrangement involves the acid-catalyzed transformation of 3,3-dialkyl-3H-indoles into the corresponding 2,3-dialkyl-1H-indoles. cambridge.org This reaction is mechanistically analogous to a Wagner-Meerwein rearrangement. The process is initiated by the protonation of the nitrogen atom of the 3H-indole, which generates a 3H-indolium cation. This intermediate then undergoes a cambridge.orgacs.org-shift, where one of the alkyl groups at the C3 position migrates to the C2 position. Subsequent deprotonation and tautomerization result in the formation of the stable, aromatic 2,3-disubstituted indole. cambridge.org

While the classic Plancher rearrangement describes the isomerization of a 3,3-dialkyl-3H-indole, the principles extend to related structures. For instance, the Fischer indole synthesis of 2,3-dimethylindole from phenylhydrazine (B124118) and 2-butanone (B6335102) proceeds through intermediates that can be considered precursors to the 3H-indole system, which then rearranges. researchgate.netalfa-chemistry.comwikipedia.org

In addition to the classic Plancher rearrangement, other novel rearrangements have been observed for functionalized 3H-indole systems. For example, studies on 2-aryl-3-alkyl-3H-indol-3-ols have demonstrated that under acidic conditions, these molecules can undergo complex skeletal rearrangements to form uncommon polycyclic ring systems, such as 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-ones. nih.govresearchgate.net This highlights the reactivity of the 3H-indole core and its potential to serve as a precursor for structurally complex molecules.

| Rearrangement Type | Starting Material Class | Conditions | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| Plancher Rearrangement | 3,3-Dialkyl-3H-indole | Acidic (Brønsted or Lewis acids) | 3H-Indolium cation | 2,3-Dialkyl-1H-indole | cambridge.org |

| Skeletal Rearrangement | 2-Aryl-3-alkyl-3H-indol-3-ol | Acidic (e.g., formic acid) | Carbocationic intermediates | Polycyclic benzazocinones | nih.gov |

Cycloaddition Reactions of Indole Derivatives

The indole nucleus, including its 3H-isomers and related derivatives, can participate in various cycloaddition reactions, providing powerful methods for the construction of complex, multi-ring heterocyclic systems. These reactions often involve the dearomatization of the indole ring system to form fused indoline (B122111) structures.

[3+2] Cycloadditions: A notable example is the dearomative photocatalyzed (3+2) cycloaddition between indole derivatives and vinyldiazo reagents. nih.gov This transformation, enabled by an oxidizing chromium photocatalyst, can be applied to C2/C3-disubstituted indoles. The proposed mechanism involves the formation of an indole radical cation, followed by a nucleophilic attack at the C3 position by the vinyldiazo species to initiate the cycloaddition cascade. This method provides access to densely functionalized fused indoline compounds with high regioselectivity. nih.gov

[4+3] and Higher-Order Cycloadditions: Indole derivatives also engage in [4+3] cycloaddition reactions. For instance, 3-alkenylindoles can react with in situ-generated oxyallyl cations in a dearomative (4+3) cycloaddition to furnish cyclohepta[b]indoles. nih.govuchicago.edu These seven-membered ring systems are found in many bioactive natural products. The reaction proceeds with good yield and diastereoselectivity, providing a direct route to these complex molecular frameworks.

Furthermore, precursors derived from 2,3-dimethylindole can be used to generate reactive intermediates like indole-2,3-quinodimethanes. These species can undergo dimerization, which represents a formal [4+4] cycloaddition, leading to the formation of complex dimeric structures. nih.gov This reactivity underscores the versatility of the 2,3-disubstituted indole scaffold in constructing larger, intricate molecular architectures.

| Cycloaddition Type | Indole Reactant | Reaction Partner | Conditions/Catalyst | Product | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | C2/C3-Disubstituted Indoles | Vinyldiazo species | Cr(III) Photocatalyst, light | Fused Indolines | nih.gov |

| [4+3] Cycloaddition | 3-Alkenylindoles | Oxyallyl cations | Lewis Acid | Cyclohepta[b]indoles | nih.gov |

| [4+4] Dimerization | Indole-2,3-quinodimethane (from 2,3-dimethylindole precursor) | Itself | Generated in situ | Dimeric Indole Structures | nih.gov |

Spectroscopic Characterization and Structural Elucidation Methodologies in 2,3 Dimethyl 3h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-Dimethyl-3H-indole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the case of the tautomeric form, 2,3-dimethyl-1H-indole, the ¹H NMR spectrum in CDCl₃ typically shows a signal for the N-H proton around δ 7.60 ppm. rsc.org The methyl groups at the C2 and C3 positions exhibit distinct singlet signals, for instance, at δ 2.38 and 2.29 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear as multiplets in the range of δ 7.17-7.55 ppm. rsc.org For 2,3,3-trimethyl-3H-indole, a related compound, the ¹H NMR spectrum shows a singlet for the two C3-methyl groups at δ 1.35 ppm and a singlet for the C2-methyl group at δ 1.87 ppm. mdpi.com

¹³C NMR spectroscopy further complements the structural analysis. For 2,3-dimethyl-1H-indole, characteristic signals for the methyl carbons appear at δ 11.63 (C2-CH₃) and δ 8.60 (C3-CH₃) ppm. rsc.org The carbons of the indole (B1671886) ring resonate at specific chemical shifts, for example, C2 at δ 135.32 ppm and C3 at δ 107.20 ppm. rsc.org In 2,3,3-trimethyl-3H-indole, the sp³-hybridized C3 atom appears at a distinct chemical shift. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole Derivatives

| Compound | Nucleus | C2-CH₃ | C3-CH₃ | Aromatic-H | N-H | C2 | C3 |

|---|---|---|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole rsc.org | ¹H | 2.38 (s) | 2.29 (s) | 7.17-7.55 (m) | 7.60 (s) | - | - |

| 2,3-Dimethyl-1H-indole rsc.org | ¹³C | 11.63 | 8.60 | - | - | 135.32 | 107.20 |

Data presented for the more common tautomer 2,3-dimethyl-1H-indole and a related 3H-indole. s = singlet, m = multiplet.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of indole and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes of the molecule.

For indole itself, a characteristic N-H stretching vibration is observed around 3406 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring typically appear between 3022 and 3049 cm⁻¹. researchgate.net Strong stretching bands for the aromatic C=C bonds are found at approximately 1508 and 1577 cm⁻¹. researchgate.net The C-C stretching within the ring gives rise to peaks at 1616 and 1456 cm⁻¹. researchgate.net For 3H-indole derivatives, the C=N stretching vibration is a key diagnostic band, appearing around 1700 cm⁻¹. mdpi.com The presence of methyl groups in this compound would be indicated by C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in 1H-indoles) | Stretching | 3406 | researchgate.net |

| Aromatic C-H | Stretching | 3022-3049 | researchgate.net |

| Aromatic C=C | Stretching | 1508, 1577 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV-Vis light promotes electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophore.

The UV absorption spectrum of indole derivatives is sensitive to the substitution pattern and the solvent polarity. core.ac.uk For instance, the introduction of an electron-withdrawing group tends to shift the λmax to longer wavelengths (a red shift), while an electron-donating group often causes a blue shift. nih.gov In the case of 2,3,3-trimethyl-5-methyl-3H-indole, two absorption bands are observed at 217 and 262 nm. mdpi.com The study of solvent effects on the UV-Vis spectra can reveal information about the polarity of the ground and excited states. researchgate.net Furthermore, UV-Vis spectroscopy is a valuable tool for studying the tautomeric equilibrium between 1H- and 3H-indoles, as the two forms often exhibit distinct absorption spectra. sonar.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected.

The mass spectrum of 2,3-dimethylindole (B146702) (the 1H-tautomer) shows a prominent molecular ion peak (M⁺) at m/z 145, which corresponds to its molecular weight. chemicalbook.comnih.gov The fragmentation pattern provides structural information. A common fragmentation pathway for indoles involves the loss of a methyl radical followed by the elimination of HCN. scirp.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. ias.ac.in

Table 3: Key Mass Spectral Data for 2,3-Dimethylindole

| Ion | m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|---|

| [M]⁺ | 145 | 89.40 | Molecular Ion |

| [M-H]⁺ | 144 | 99.99 | |

| [M-CH₃]⁺ | 130 | 34.30 | Loss of a methyl group |

Data for the tautomer 2,3-dimethyl-1H-indole. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Advanced Analytical Method Development for Indole Derivatives

The analysis of indole derivatives, including this compound, benefits from the development of advanced analytical methods. These methods aim to improve the sensitivity, specificity, and speed of analysis.

Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the separation and identification of indole derivatives in complex mixtures. researchgate.netscience.gov High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive method for the determination of indolic compounds. nih.gov These advanced techniques are crucial in various fields, from synthetic chemistry to biological and environmental analysis, for the accurate characterization and quantification of indole derivatives. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dimethyl-1H-indole |

| 2,3,3-trimethyl-3H-indole |

| CDCl₃ |

| (E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone |

Theoretical and Computational Investigations of 2,3 Dimethyl 3h Indole

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular structure and determine its electronic and energetic characteristics. researchgate.netmdpi.com These calculations reveal the distribution of electrons and energy levels within the molecule, which dictates its stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. pku.edu.cn For molecules in the indole (B1671886) family, these calculations help predict how they will interact with other chemical species. pku.edu.cn

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.80 | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.95 | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.85 | Correlates with chemical stability and reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. wikipedia.orgmpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. joaquinbarroso.com This method allows for the quantification of electron delocalization by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds). wisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | 45.5 | Lone pair delocalization into the aromatic ring. |

| π(C-C) | π(C=N) | 20.1 | π-conjugation within the heterocyclic ring. |

| σ(C-H) | σ*(C-C) | 2.5 | Hyperconjugation from methyl groups. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.nethenriquecastro.info The MEP is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy. uni-muenchen.de

Typically, MEP maps use a color spectrum where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. researchgate.netwolfram.com For 3H-indole derivatives, the MEP map can identify the most likely sites for protonation or interaction with other charged species. cdnsciencepub.com

Studies of Proton Transfer Equilibria and Excited States

The behavior of 2,3-Dimethyl-3H-indole in its excited state and its interactions with protons are critical aspects of its photochemistry. cdnsciencepub.com These studies are particularly relevant for understanding its potential use as a molecular probe.

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process observed in molecules that have electron-donating and electron-accepting groups linked by a single bond. researchgate.netscispace.com Upon photoexcitation, an electron is transferred from the donor to the acceptor. This charge transfer is often accompanied by a twisting motion around the connecting single bond, leading to a highly polar, stabilized excited state known as the TICT state. scispace.com

For certain 3H-indole derivatives, protonation of the indole ring can facilitate the formation of a non-emissive TICT state, which serves as an efficient quenching pathway for fluorescence. cdnsciencepub.com The analysis of TICT states helps explain the molecule's fluorescence properties, including why some derivatives exhibit weak emission despite having a planar ground state. The formation of the TICT state is often influenced by the polarity of the solvent. cdnsciencepub.comresearchgate.net

Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption or emission spectra) when it is dissolved in different solvents. grafiati.com This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the surrounding solvent molecules. researchgate.net The first excited singlet state of many indole derivatives is significantly more polar than the ground state. cdnsciencepub.com

By studying the solvatochromic shifts, researchers can gain insights into the solute-solvent interactions and the change in dipole moment upon excitation. researchgate.net The photophysical properties of indole derivatives show a strong dependence on the solvent environment. rsc.orgnih.gov For instance, in polar solvents, the excited state can be stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. This sensitivity to solvent polarity makes such compounds useful as environmental probes. cdnsciencepub.com

| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

|---|---|---|---|

| Hexane | 31.0 | 350 | 395 |

| Dichloromethane | 40.7 | 355 | 430 |

| Acetonitrile | 45.6 | 358 | 465 |

| Methanol | 55.4 | 360 | 480 |

Conformational Analysis

A comprehensive conformational analysis of this compound has not been specifically detailed in the available research. Generally, such an analysis would involve computational methods to identify the molecule's most stable three-dimensional structures.

The process for a typical conformational analysis would include:

Geometry Optimization: Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the this compound molecule would be optimized to find its lowest energy state. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Potential Energy Surface Scan: To find various stable conformers (isomers that can be interconverted by rotation about single bonds), a potential energy surface scan would be performed. This involves systematically rotating specific bonds, such as those of the methyl groups, and calculating the energy at each step. The minima on this energy profile correspond to stable conformers.

Vibrational Frequency Analysis: Following optimization, a frequency calculation is typically performed to confirm that the identified structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy, which helps in determining the relative populations of different conformers at a given temperature.

For this compound, the key conformational flexibility would arise from the rotation of the two methyl groups attached to the indole ring. However, due to the presence of the C=N double bond in the five-membered ring, the ring itself is expected to be relatively rigid. The analysis would aim to determine the preferred orientations of the methyl groups relative to the plane of the indole ring and to each other, and to quantify the energy barriers for their rotation. Without specific studies, it is not possible to present a data table of conformer energies or populations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

The prediction of NMR chemical shifts using computational methods is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose, often used in conjunction with DFT.

A typical workflow for predicting NMR parameters for this compound would involve:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).

Performing an NMR calculation on the optimized structure using the GIAO method. This calculation yields the absolute shielding tensors for each nucleus.

Converting the calculated isotropic shielding values (σ) into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.

While this methodology is standard, published results of GIAO NMR calculations specifically for this compound are not found in the surveyed literature. Such a study would produce a table comparing predicted ¹H and ¹³C chemical shifts to experimental values if available. The accuracy of these predictions depends heavily on the chosen computational level (functional and basis set) and whether environmental factors, like solvent effects, are included in the model. Without specific research data, a table of predicted chemical shifts cannot be generated.

Synthetic Applications and Functional Derivatization of 2,3 Dimethyl 3h Indole Scaffolds

Synthesis of Novel Heterocyclic Systems Incorporating the 2,3-Dimethyl-3H-indole Moiety

The inherent reactivity of the this compound scaffold allows for its elaboration into a variety of fused and spirocyclic heterocyclic systems. These synthetic transformations are crucial for accessing novel chemical entities with potentially unique biological and photophysical properties.

The fusion of pyrrole (B145914) and pyrazole (B372694) rings onto the this compound framework has been a subject of significant synthetic interest. One notable approach involves the reaction of 3H-indoles with a Vilsmeier reagent, which generates an aminomethylene malondialdehyde intermediate. This intermediate can then undergo cyclization with aryl hydrazines to afford a pyrazole ring fused to the indole (B1671886) system. This method provides a direct route to novel pyrazolo-indole derivatives. derpharmachemica.com

Furthermore, the synthesis of pyrazolo[3,4-c]pyrazole (B14755706) derivatives bearing an indole moiety has been reported. This involves the use of key intermediates derived from the reaction of substituted 2-phenylindole-3-carboxaldehydes with 3-methyl-1H-pyrazol-5(4H)-one. derpharmachemica.com These fused heterocyclic systems are of interest due to the combined pharmacological potential of both the indole and pyrazole nuclei. A variety of pyrazole derivatives have been synthesized through different methodologies, highlighting the versatility of this synthetic approach. sciencescholar.usresearchgate.netresearchgate.netchim.it

A summary of representative pyrazole derivatives synthesized from indole precursors is presented in the interactive table below.

| Intermediate | Reagent | Resulting Heterocycle | Reference |

| 3-methyl-4-((5-methyl-2-phenyl-3H-indol-3-yl)methylene)-1H-pyrazol-5(4H)-one | Hydrazine (B178648) hydrate | Pyrazolo[3,4-c]pyrazole derivative | derpharmachemica.com |

| 3-methyl-4-((4,7-dichloro-2-phenyl-3H-indol-3-yl)methylene)-1H-pyrazol-5(4H)-one | Hydrazine hydrate | Pyrazolo[3,4-c]pyrazole derivative | derpharmachemica.com |

| 3H-indole derivative | Vilsmeier reagent, then aryl hydrazine | Pyrazole-fused indole | derpharmachemica.com |

| Arylhydrazone of an α,β-unsaturated ketone | - | 1,3,5-Trisubstituted pyrazole | sciencescholar.us |

The construction of spirocyclic systems, where a single atom is the pivot for two rings, represents a powerful strategy for introducing three-dimensionality into planar indole scaffolds. The synthesis of spiro[indoline-3,3'-pyrrolizines] has been achieved with high regio- and stereospecificity through one-pot, three-component reactions involving isatins, L-proline, and electron-deficient alkenes. nih.gov Similarly, spiro[indoline-3,3′-indolizine] derivatives have also been synthesized. researchgate.net

The development of novel spiro[indole-heterocycles] has been a focus of research, with various synthetic methods being employed. farmaceut.org For instance, the synthesis of functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives has been optimized using a one-pot, three-component strategy. mdpi.com These complex molecular architectures are of significant interest in medicinal chemistry due to their potential biological activities.

The following table provides examples of synthesized spirocyclic indoline (B122111) derivatives.

| Reactants | Resulting Spirocycle | Synthetic Strategy | Reference |

| Isatin, L-proline, electron-deficient alkene | Spiro[indoline-3,3'-pyrrolizine] | 1,3-Dipolar cycloaddition | nih.gov |

| Isatin derivatives, arylamines, dimethyl acetylenedicarboxylate (B1228247) | Spiro[indoline-3,5′-pyrroline]-2,2′dione | One-pot, three-component reaction | mdpi.com |

| 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-one, nitrilimine | Spiro(indolizine-pyrazole) | 1,3-Dipolar cycloaddition | researchgate.net |

| Isatin, hydrazine hydrate, diethylamine | Spiro-indole-2-one-3,5'-(3-(substituted)-2-pyrazolines) | Cyclocondensation | farmaceut.org |

Development of Fluorescent Probes and Materials

The unique photophysical properties of certain this compound derivatives have led to their application in the development of advanced fluorescent materials, including probes for biomedical imaging and diagnostics.

A novel family of fluorophores capable of Excited-State Intramolecular Proton Transfer (ESIPT) has been developed based on the 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. The connection of 3,3′-dimethylindole derivatives with phenol (B47542) rings leads to the formation of these HDMI fluorophores, which exhibit stimuli-responsive ESIPT emission. These dyes display a redshifted emission compared to other known ESIPT compounds and are highly sensitive to external stimuli such as the presence of acid or base, with the protonated and deprotonated species having distinct optical signatures.

The intrinsic fluorescence of certain indole derivatives makes them valuable for the development of probes for biomedical imaging and diagnostics. For instance, a high-performance fluorescent probe based on 2,3,3-trimethyl-3H-benzo[e]indole has been developed for the detection of acidic pH changes. nih.govresearchgate.net This probe operates via an intramolecular charge transfer (ICT) mechanism and demonstrates high sensitivity and a rapid response time. nih.govresearchgate.net Such probes have potential applications in real-time detection of pH in biological systems and food samples. researchgate.net

Furthermore, 2,3-diaryl-substituted indoles have been synthesized and investigated as potential leads for the development of tracers for positron emission tomography (PET) imaging. rsc.orgresearchgate.net These compounds exhibit autofluorescent properties, making them suitable for in vitro and, in some cases, in vivo biological studies. rsc.orgresearchgate.net The development of fluorescent probes is a rapidly growing field with significant implications for disease diagnosis and monitoring. mdpi.comnih.govmdpi.com The indole nucleus is a key component in many natural and synthetic molecules with significant biological activity, further highlighting its importance in biomedical applications. mdpi.com

Strategies for Enhancing Molecular Complexity and Diversity

To explore the vast chemical space around the this compound scaffold, strategies for enhancing molecular complexity and diversity are crucial. Divergent synthetic approaches, such as complexity-to-diversity (Ctd) strategies, offer a powerful tool for generating libraries of structurally complex and diverse indole-based compounds. These strategies enable the rapid generation of new molecular scaffolds with high complexity, which can then be further diversified through various chemical transformations.

Derivatization for Analytical Methodologies

The chemical modification, or derivatization, of the this compound scaffold is a critical strategy employed to enhance its suitability for various analytical methodologies. Chemical derivatization is a common practice in analytical chemistry to improve the separation and ionization efficiency of analytes, and to enhance their detectability, particularly in liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com By introducing specific functional groups, the inherent properties of the indole core can be fine-tuned to be more amenable to techniques such as fluorescence spectroscopy, colorimetric assays, and mass spectrometry. ddtjournal.comresearchgate.netnih.gov These modifications can increase sensitivity, improve selectivity, and in some cases, impart novel functions, such as creating molecules that act as sensors. researchgate.netgoogle.com

Derivatization for Optical Detection and Sensing

One of the primary goals of derivatization is to append a chromophore or fluorophore to the target molecule, thereby making it detectable by UV-Vis or fluorescence spectroscopy. nih.govnih.gov This is particularly useful for quantitative analysis in complex biological or environmental samples.

Research has shown that derivatives of 3H-indoles can function as effective sensors. For instance, a series of novel 3,3-dimethyl-2-styryl-3H-indole derivatives have been synthesized through the condensation of 2,3,3-trimethyl-3H-indole salts with various benzaldehydes. google.com These derivatives are valuable as pH sensors and can serve as intermediates for creating specialized dyes for marking cells or sensing pH in biological environments. google.com The synthesis is efficiently performed in a flow reactor using ethylene (B1197577) glycol as a solvent. google.com

Below is a table detailing examples of these styryl-3H-indole derivatives.

Table 1: Synthesis of 3,3-Dimethyl-2-styryl-3H-indole Derivatives for Use as pH Sensors. google.com

| Starting Aldehyde | Resulting Derivative Name | Yield (%) | Appearance |

|---|---|---|---|

| 3,5-bis(trifluoromethyl)benzaldehyde | (E)-2-(3,5-bis(trifluoromethyl)styryl)-3,3-dimethyl-3H-indole | 52 | Brownish amorphous material |

| 4-(1-piperidinyl)benzaldehyde | (E)-3,3-dimethyl-2-(4-(piperidin-1-yl)styryl)-3H-indole | 69 | Red/brown amorphous material |

| 1-naphthaldehyde | (E)-3,3-dimethyl-2-(2-(naphthalen-1-yl)vinyl)-3H-indole | 66 | Yellow/orange amorphous material |

Another approach involves reacting 3H-indoles with the Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to produce diformyl compounds. researchgate.net These intermediates can then be reacted with various arylhydrazines to create pyrazole-substituted 3H-indoles. researchgate.net Such derivatization creates extended conjugated systems, which are often intensely colored and can be analyzed using colorimetric methods.

Derivatization for Mass Spectrometry and Chromatography

In the context of mass spectrometry (MS) and chromatography, derivatization serves to improve analyte volatility, thermal stability, and ionization efficiency. nih.gov For the 2,3-dimethylindole (B146702) (the 1H-indole tautomer) scaffold, derivatization at the N-H position is a common strategy.

For example, 2,3-dimethyl-1-(phenylsulfonyl)indole has been synthesized by reacting 2,3-dimethylindole with benzenesulfonyl chloride in the presence of a strong base like potassium hydride. mdpi.com The introduction of the phenylsulfonyl group alters the molecule's polarity, which can significantly improve its separation characteristics in high-performance liquid chromatography (HPLC). It also provides a predictable fragmentation pattern in mass spectrometry, aiding in structural confirmation and quantification.

The table below summarizes the synthesis and properties of this derivative.

Table 2: Derivatization of 2,3-Dimethylindole for Chromatographic and Mass Spectrometric Analysis. mdpi.com

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2,3-dimethylindole | Benzenesulfonyl chloride | 2,3-Dimethyl-1-(phenylsulfonyl)indole | 46 | 131–133 |

Furthermore, derivatization can be used to distinguish between closely related isomers. The reaction of indoles with an unhindered 3-position with p-dimethylaminocinnamaldehyde (DMACA) generates a distinct chromophore, allowing for selective detection via HPLC-UV/Vis. nih.gov While this method is most effective for indoles with a free 3-position, similar principles can be applied to develop reagents that react specifically with the functional groups of derivatized 2,3-dimethyl-3H-indoles, enabling their selective analysis in complex mixtures. nih.gov

Role of 2,3 Dimethyl 3h Indole in Scaffold Design for Advanced Materials and Chemical Biology

Indole (B1671886) Derivatives as Pharmacophores in Chemical Research

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of bioactive compounds and drugs. nih.govnih.govnih.gov Its versatility stems from its ability to mimic the structure of peptides and engage in various types of interactions with biological targets such as proteins and enzymes. nih.gov The indole nucleus is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes. nih.gov

The utility of indole derivatives as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity—is vast. They are integral to drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.gov The development of novel indole-based compounds is a dynamic area of research, with scientists continuously exploring this scaffold to design new therapeutic agents. nih.govnih.gov While specific studies focusing on 2,3-dimethyl-3H-indole as a pharmacophore are limited, its structural relationship to the broader class of indole derivatives suggests potential for unique biological activities. The substitution at the 3-position with a methyl group in the 3H-tautomer creates a spiro-like center, which can significantly alter the molecule's three-dimensional shape and interaction with biological targets compared to its 1H counterpart.

| Indole-Based Therapeutic Agent | Therapeutic Class | Mechanism of Action (if known) |

| Indomethacin | Anti-inflammatory (NSAID) | Inhibition of prostaglandin (B15479496) production. nih.govnih.gov |

| Reserpine | Antihypertensive, Antipsychotic | Depletes catecholamines from peripheral sympathetic nerve endings. nih.gov |

| Zafirlukast | Antiasthmatic | Leukotriene receptor antagonist. chemijournal.com |

| Ondansetron | Antiemetic | 5-HT3 receptor antagonist. |

| Sumatriptan | Antimigraine | 5-HT1D and 5-HT1B receptor agonist. |

Indole Alkaloid Research and Analog Synthesis: General Structural Aspects

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds that have been a rich source of lead compounds in drug discovery. nih.govnih.gov These alkaloids are characterized by the presence of an indole nucleus, and their complexity ranges from simple derivatives to intricate polycyclic structures. nih.gov Many indole alkaloids, such as strychnine (B123637) and those from the Rauwolfia and Catharanthus genera, exhibit potent and diverse pharmacological properties.

Research in this area often focuses on the total synthesis of these complex natural products and the creation of simplified analogs that retain the desired biological activity but are more synthetically accessible. The indole scaffold serves as a crucial building block in these synthetic endeavors. While this compound itself is not a direct component of known major indole alkaloids, the indolenine moiety is a key intermediate in the biosynthesis and chemical synthesis of many complex indole alkaloids. Spiro-indolenine structures, which share the quaternary carbon center at the 3-position with this compound, are a recurring motif in a number of these natural products. nih.govnih.gov The synthesis of spirocyclic indolenines is an active area of research, with methods often involving the dearomatization of indole precursors. nih.govsemanticscholar.org Therefore, understanding the chemistry of 3H-indoles like this compound is relevant for the design and synthesis of novel analogs of indole alkaloids.

| Indole Alkaloid | Natural Source | Key Structural Feature |

| Strychnine | Strychnos nux-vomica | Heptacyclic structure with an indole nucleus. |

| Reserpine | Rauwolfia serpentina | Pentacyclic structure with an indole core. nih.gov |

| Vinblastine | Catharanthus roseus | Bisindole alkaloid (two indole units). |

| Yohimbine | Pausinystalia johimbe | Pentacyclic structure. |

| Ellipticine | Ochrosia elliptica | Pyridocarbazole structure. nih.gov |

Exploration of Structural Modifications for Modulating Chemical Reactivity

The chemical reactivity of the indole ring is a well-studied area, with the C3 position being the most common site for electrophilic substitution in 1H-indoles. wikipedia.org In contrast, 3H-indoles, or indolenines, exhibit a different reactivity profile due to the absence of the N-H proton and the presence of an imine-like C=N bond. The C2 position of the 3H-indole nucleus is particularly reactive towards nucleophiles.

Structural modifications to the this compound scaffold can significantly modulate its chemical reactivity. For instance, the methyl group at the C2 position can be activated for condensation reactions. The related compound, 2,3,3-trimethyl-3H-indole, is known to react with various reagents to form more complex heterocyclic systems. researchgate.net For example, it reacts with the Vilsmeier reagent to produce diformyl compounds that can be cyclized to form pyrazole-substituted 3H-indoles. researchgate.net This demonstrates that the C2-methyl group can be functionalized, opening avenues for creating diverse derivatives.

Furthermore, the generation of reactive alkylideneindolenine intermediates from 3-substituted indoles is a key strategy for synthesizing functionalized indole derivatives. rsc.orgresearchgate.net These intermediates are highly electrophilic and can react with a wide range of nucleophiles. While these studies often start from 1H-indoles, the resulting reactive species is structurally analogous to a 3H-indole. This suggests that structural modifications that facilitate the formation of such intermediates, or modifications to the substituents on the 3H-indole ring itself, would be a powerful tool for controlling the chemical reactivity and directing the synthesis of novel compounds. rsc.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Outcome for Indole-type Scaffolds |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation, typically at C3 of 1H-indoles; can activate C2-methyl groups in 3H-indoles. researchgate.netbhu.ac.in |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and a ketone/aldehyde, acid catalyst | Formation of the indole ring; can be used to synthesize substituted 1H- and 3H-indoles. researchgate.net |

| Nucleophilic Addition to Alkylideneindolenines | Basic or acidic conditions, nucleophile | Formation of C3-substituted indole derivatives. rsc.orgresearchgate.net |

| Dearomatization of Indoles | Various (e.g., Silver(I)-catalyzed cyclization) | Synthesis of spirocyclic indolenines. semanticscholar.org |

Development of Supramolecular Interactions in Indole Systems

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to assemble molecules into larger, organized structures. The indole ring is an excellent building block for supramolecular chemistry due to its aromatic nature and the presence of a hydrogen bond donor (the N-H group in 1H-indoles) and acceptor (the nitrogen lone pair).

Q & A

Q. What are the key considerations for synthesizing 2,3-dimethyl-3H-indole derivatives in the laboratory?

Synthesis typically involves palladium-catalyzed allylic alkylation or oxidative dearomatization. For example, gem-difluorinated cyclopropanes can react with indoles under Pd catalysis to form (Z)-3-allyl-2,3-dimethyl-3H-indole derivatives. Key steps include:

- Catalytic system : Pd(OAc)₂ with ligands like dppe (1,2-bis(diphenylphosphino)ethane) in dichloroethane .

- Reaction conditions : Stirring at 80°C for 12–24 hours, followed by purification via flash chromatography (e.g., PE/EA = 2:1 eluent) .

- Yield optimization : Substrate electronic effects influence yields (42–70%), with electron-donating groups improving efficiency .

Q. How should researchers handle this compound derivatives to prevent degradation?

The compound is sensitive to atmospheric oxygen. Best practices include:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to slow oxidation to 3-hydroxy-2,3-dimethyl-3H-indole N-oxide .

- Workup : Conduct reactions in anhydrous solvents (e.g., DMF, PEG-400) and use reducing agents (e.g., Na₂S₂O₄) to stabilize intermediates .

Q. What characterization methods are critical for confirming the structure of this compound derivatives?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry (e.g., allylic fluorination at δ 158–162 ppm for ¹⁹F) .

- HRMS : High-resolution mass spectrometry (ESI or FAB) to validate molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray crystallography : Resolves structural ambiguities, as demonstrated for 3-hydroxy-2,3-dimethyl-3H-indole N-oxide .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative instability of this compound derivatives?

Atmospheric oxygen induces a radical-mediated oxidation pathway:

- Step 1 : Abstraction of the indolic hydrogen, forming a resonance-stabilized radical.

- Step 2 : Oxygen insertion at C3, yielding 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. Kinetic studies show rapid conversion (<1 hour under ambient conditions) .

- Validation : Trapping experiments with Ac₂O in pyridine produce 5- and 7-acetoxy derivatives, confirming regioselectivity .

Q. How can transition metal catalysis diversify the functionalization of this compound?

Pd-catalyzed allylic alkylation enables:

- Substrate scope : Electron-deficient allyl groups (e.g., 3-methoxyphenyl, biphenyl) enhance reactivity, while steric bulk reduces yields .

- Stereocontrol : The (Z)-configuration is favored due to π-allyl Pd intermediate stabilization, confirmed by NOESY correlations .

- Applications : Derivatives like (Z)-3-(2-fluoroallyl)-2,3-dimethyl-3H-indole show potential as fluorinated bioactive scaffolds .

Q. How can computational methods resolve contradictions in synthetic yields or byproduct formation?

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.